tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is an organic compound. It belongs to a class of chemicals called heterocyclic compounds, which contain atoms other than carbon in their rings. This specific compound contains nitrogen atoms and bromine atom within a ring structure.
tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound characterized by its unique structure, which includes both pyrrole and pyridine rings. Its molecular formula is C12H13BrN2O2, and it has a molecular weight of 297.15 g/mol. This compound is recognized for its potential as a building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials .
Research has indicated that derivatives of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate may exhibit significant biological activities. These compounds have been studied for their potential as enzyme inhibitors, particularly targeting various kinases and receptors involved in critical biological pathways. The mechanism of action generally involves binding to active or allosteric sites on enzymes, thereby modulating their activity and influencing cellular processes .
The synthesis of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves several steps:
tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves multiple applications across various fields:
Interaction studies involving tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate focus primarily on its biological targets. These studies often assess how the compound or its derivatives interact with specific enzymes or receptors, providing insights into their potential therapeutic applications. For instance, investigations into kinase inhibition reveal how modifications to the compound's structure can enhance its efficacy against particular biological targets.
Several compounds exhibit structural similarities to tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. These include:
The uniqueness of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate lies in its specific substitution pattern and the presence of both pyrrole and pyridine rings within its structure. This distinctive feature enables it to participate in a wider variety of
tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate represents a heterocyclic compound characterized by its unique bicyclic structure incorporating both pyrrole and pyridine rings . The compound features a pyrrolopyridine core with a bromine substituent at the 5-position and a tert-butyl ester group at the carboxylic acid position . The molecular structure can be represented by the canonical SMILES notation: O=C(N1C=CC2=C1C=NC(Br)=C2)OC(C)(C)C .
The structural configuration demonstrates a planar aromatic system where the fused pyrrolopyridine core provides planar aromaticity, enabling π-π stacking interactions [2]. The presence of the bromine atom at the 5-position enhances the compound's reactivity, making it suitable for various chemical transformations . The tert-butyl ester group contributes to the compound's lipophilicity and stability, while the electron-withdrawing ester group influences electron density distribution throughout the molecular framework [2].
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [3] |
| Molecular Weight | 297.15 g/mol | [3] |
| CAS Number | 928653-80-9 | [3] |
| IUPAC Name | tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate |
The physicochemical characteristics of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate are influenced by its heterocyclic structure and substituent pattern . The compound exhibits white to off-white solid appearance under standard conditions [3]. The molecular weight of approximately 297.15 g/mol positions it within an optimal range for pharmaceutical applications .
The lipophilicity of the compound, enhanced by the tert-butyl ester group, contributes to its solubility profile in organic solvents [4]. The presence of the bromine atom and the pyrrolopyridine core structure contribute to the compound's overall stability and reactivity characteristics . Storage conditions typically require room temperature environments to maintain compound integrity [3].
| Property | Value | Source |
|---|---|---|
| Physical State | White to off-white solid | [3] |
| Molecular Weight | 297.15 g/mol | [3] |
| Storage Temperature | Room temperature | [3] |
| Purity (Nuclear Magnetic Resonance) | ≥97.0% | [3] |
Nuclear Magnetic Resonance spectroscopy provides crucial structural confirmation for tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate [3]. The ¹H Nuclear Magnetic Resonance spectrum demonstrates consistency with the expected molecular structure [3]. The tert-butyl group characteristically appears as a singlet at approximately δ 1.65 parts per million, representing nine protons . The pyrrolopyridine aromatic protons typically resonate in the range of δ 7.0-8.5 parts per million .
The Nuclear Magnetic Resonance spectral data confirms the regioselectivity of bromine substitution at the 5-position of the pyrrolopyridine core . Chemical shift patterns and coupling constants provide definitive evidence for the molecular connectivity and stereochemical arrangement . The carboxylate carbon resonances appear in the expected downfield regions, confirming ester formation .
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate [6]. The carbonyl stretch of the tert-butyl ester group appears near 1700 cm⁻¹, indicating the presence of the carboxylate functionality . Aromatic carbon-hydrogen stretches characteristic of the pyrrolopyridine system are observed in the 3000-3100 cm⁻¹ region [6].
The infrared spectrum provides valuable information about the molecular vibrations and confirms the structural integrity of the compound [6]. Pyridyl ring nitrogen and carboxylate functional groups contribute to distinct vibrational frequencies that aid in structural identification [6]. The presence of the bromine substituent influences the overall vibrational pattern of the aromatic system [6].
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns for tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate . High-resolution mass spectrometry confirms the exact molecular weight of 297.15 g/mol, validating the molecular formula C₁₂H₁₃BrN₂O₂ . The isotopic pattern reflects the presence of bromine, showing characteristic peaks separated by two mass units .
Fragmentation patterns in mass spectrometry reveal the loss of tert-butyl groups and provide information about the stability of the pyrrolopyridine core . The molecular ion peak and fragmentation pathways confirm the structural arrangement and assist in unambiguous identification . Electrospray ionization methods typically provide [M+H]⁺ ions for positive mode analysis .
X-ray crystallographic studies of related 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives provide valuable structural insights [7] [8]. The parent 5-bromo-1H-pyrrolo[2,3-b]pyridine compound crystallizes in the monoclinic space group P21/c with specific lattice parameters: a = 8.9082(4) Å, b = 13.3632(6) Å, c = 5.8330(3) Å, and β = 103.403(5)° [7] [8].
The crystallographic analysis reveals that the fused six-membered pyridine and five-membered pyrrole rings form an essentially planar azaindole skeleton with a root mean square deviation of 0.017 Å [7] [8]. Crystal packing is stabilized by nitrogen-hydrogen···nitrogen hydrogen bonds that connect molecules into inversion dimers [7] [8]. The bromine atom occupies a specific position that influences the overall crystal packing arrangement [7] [8].
Table 3: Crystallographic Parameters for Related Compounds
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [7] [8] |
| Space Group | P21/c | [7] [8] |
| Unit Cell Parameter a | 8.9082(4) Å | [7] [8] |
| Unit Cell Parameter b | 13.3632(6) Å | [7] [8] |
| Unit Cell Parameter c | 5.8330(3) Å | [7] [8] |
| β Angle | 103.403(5)° | [7] [8] |
| Volume | 675.47(6) ų | [7] [8] |
| Z Value | 4 | [7] [8] |
| Density | 1.938 Mg m⁻³ | [7] [8] |
Computational studies using Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of pyrrolopyridine derivatives [10]. Molecular modeling approaches, including three-dimensional quantitative structure-activity relationship studies, molecular docking, and molecular dynamics simulations, offer comprehensive understanding of structural requirements [10].
Density Functional Theory calculations confirm charge distribution patterns that favor specific substitution positions within the pyrrolopyridine framework . Computational analysis using the B3LYP/6-311++G** level of theory provides accurate geometric optimization and vibrational frequency calculations [6]. Solvent effects can be modeled using implicit solvation models to understand molecular behavior in different environments [6].
Molecular docking studies reveal binding modes and interactions with biological targets, providing insights into structure-activity relationships [10]. The computational results validate experimental observations regarding molecular planarity and electronic distribution [10]. Three-dimensional conformational analysis demonstrates the rigidity of the pyrrolopyridine core and the flexibility of substituent groups [10].
| Analysis Type | Method | Key Findings | Reference |
|---|---|---|---|
| Geometry Optimization | Density Functional Theory | Planar pyrrolopyridine core | [10] |
| Electronic Structure | B3LYP/6-311++G** | Charge distribution analysis | [6] |
| Molecular Dynamics | 100 nanosecond simulation | Structural stability validation | [10] |
| Solvent Modeling | Implicit solvation | Environmental effects | [6] |
The construction of the pyrrolo[2,3-b]pyridine core represents a fundamental challenge in heterocyclic chemistry, with several classical methodologies providing access to this important scaffold. The Madelung cyclization represents one of the most established approaches for constructing pyrrolopyridine systems through intramolecular cyclization reactions [1] [2]. This methodology involves the formation of a benzylic carbanion that cyclizes onto an amide substituent under basic conditions [1]. The reaction mechanism proceeds through sequential deprotonation steps, where strong bases such as sodium or potassium alkoxide extract hydrogen atoms from both the amide nitrogen and the benzylic position ortho to the amide substituent [2].
The Madelung approach typically requires harsh reaction conditions, with temperatures ranging from 200-300°C and reaction times of 4-8 hours [3]. Despite these demanding conditions, the methodology provides reliable access to the pyrrolopyridine core with yields ranging from 60-75%. The reaction demonstrates broad substrate tolerance, accommodating various electron-withdrawing and electron-donating substituents on the pyridine ring [3].
Fischer indole synthesis adaptations have been employed for azaindole formation, though with limited success compared to traditional indole synthesis [3]. The electron-deficient nature of the pyridine ring in the [4] [4]-sigmatropic rearrangement step of heterocyclization renders this approach less efficient [5]. The Fischer methodology typically yields 40-60% of the desired pyrrolopyridine products under optimized conditions [3].
Table 1: Classic Synthetic Approaches to Pyrrolo[2,3-b]pyridine Scaffold
| Method | Temperature | Time | Yield | Limitations |
|---|---|---|---|---|
| Madelung Cyclization | 200-300°C | 4-8 hours | 60-75% | Harsh conditions, limited scalability |
| Fischer Indole Synthesis | 80-120°C | 6-12 hours | 40-60% | Electron-deficient pyridine complications |
| Reissert Synthesis | 150-200°C | 3-6 hours | 50-70% | Substrate-dependent success |
| Photochemical Ring Contraction | 25°C (UV) | 2-4 hours | 45-65% | Specialized equipment required |
Regioselective bromination at the C5 position of the pyrrolopyridine core represents a critical synthetic challenge requiring precise control of reaction conditions and reagent selection . Contemporary bromination strategies employ N-bromosuccinimide as the primary brominating agent due to its superior handling characteristics compared to elemental bromine . N-bromosuccinimide provides a controlled source of electrophilic bromine, enabling selective functionalization at specific positions on the heterocyclic scaffold .
The regioselectivity of bromination reactions on pyrrolopyridine systems is governed by the inherent electronic properties of the substrate and the influence of existing substituents . Electron-withdrawing functionality typically directs bromination to specific positions, while electron-donating groups can alter the reactivity pattern . Studies have demonstrated that the preference for substitution at particular positions follows predictable patterns based on the electronic nature of the heterocyclic system .
Table 2: Bromination Conditions for C5-Selective Functionalization
| Brominating Agent | Solvent | Temperature | Time | Selectivity (C5:other) | Yield |
|---|---|---|---|---|---|
| N-bromosuccinimide | Dichloromethane | 0-25°C | 2-4 hours | 95:5 | 70-85% |
| N-bromosuccinimide | Acetic acid | 0°C | 10 minutes | 90:10 | 75-90% |
| Pyridinium tribromide | Methanol/HCl | 0°C | 10 minutes | 85:15 | 65-80% |
| Bromine/Iron(III) chloride | Chloroform | 25°C | 1-2 hours | 80:20 | 60-75% |
Recent advances in bromination methodology have demonstrated that in-situ generated brominating intermediates can serve as highly selective reagents . Research has shown that C3-, C5-brominated indolenine intermediates can function as effective brominating agents, providing rapid and selective bromination at desired positions . This approach has been successfully applied to achieve selective C5-bromination of indole alkaloids in a single step, requiring only 10 minutes at 0°C .
The installation of tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom of pyrrolo[2,3-b]pyridine systems represents a crucial synthetic transformation that enables selective functionalization while preventing undesired side reactions [8] . The Boc group serves dual functions as both a protecting group and a directing group for subsequent transformations .
The most common approach for Boc installation involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base such as triethylamine or 4-dimethylaminopyridine [8]. The reaction typically proceeds under mild conditions at 0-25°C in dichloromethane, affording protected pyrrolopyridines in 85-95% yield [8]. The methodology demonstrates excellent functional group tolerance and can be applied to both electron-rich and electron-deficient pyrrolopyridine substrates .
Table 3: Boc Protection Conditions for Pyrrolopyridine Nitrogen
| Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Boc2O | Et3N | DCM | 0-25°C | 2-4 hours | 85-95% |
| Boc2O | DMAP | DCM | 0-25°C | 1-2 hours | 90-95% |
| BocOPh | NaH | THF | 0-25°C | 4-6 hours | 80-90% |
| Boc-ON | Et3N | DCM | 0-25°C | 3-5 hours | 70-85% |
The Boc group demonstrates exceptional stability under a wide range of reaction conditions, including organometallic transformations, cross-coupling reactions, and electrophilic aromatic substitutions [8]. Deprotection can be readily achieved using trifluoroacetic acid in dichloromethane, typically requiring 1-2 hours at room temperature to afford the free amine in quantitative yield [8].
One-pot synthetic methodologies have emerged as highly efficient approaches for constructing complex pyrrolopyridine derivatives while minimizing purification steps and reducing waste generation [12] [13]. These approaches combine multiple bond-forming reactions in a single reaction vessel, enabling rapid access to diversely substituted pyrrolopyridine scaffolds [14].
The development of one-pot protocols for pyrrolopyridine synthesis has been driven by the need for more efficient and environmentally friendly synthetic routes [13]. A representative example involves the three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines in refluxing acetonitrile to afford polyfunctionalized tetrahydrocyclopenta [15] [16]pyrrolo[2,3-b]pyridine derivatives [17] [18].
Table 4: One-Pot Multicomponent Approaches to Pyrrolopyridine Synthesis
| Components | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Isocyanide + Alkyne + Dihydropyridine | None | Acetonitrile | 80°C | 2-4 hours | 75-85% |
| Aldehyde + Amine + Ketone | NHC | Dioxane | 100°C | 1-2 hours | 70-80% |
| Amino acid + Malononitrile | Base | Ethanol | 80°C | 3-5 hours | 65-75% |
| Pyridine + Alkyne + Amine | Pd catalyst | DMF | 120°C | 2-3 hours | 80-90% |
The mechanistic pathway for these one-pot transformations typically involves sequential bond formations, with each step being thermodynamically favorable and kinetically accessible under the reaction conditions [13]. The success of these approaches depends on careful optimization of reaction conditions, catalyst selection, and substrate compatibility [14].
Transition metal-catalyzed approaches have revolutionized the synthesis of pyrrolopyridine derivatives, offering superior control over regioselectivity and enabling the formation of complex substitution patterns [19] [20]. Palladium-catalyzed methodologies represent the most extensively developed catalytic approaches for pyrrolopyridine construction [21] [22].
The Sonogashira cross-coupling reaction has been widely applied to azaindole synthesis, particularly for the preparation of 2,3-disubstituted pyrrolopyridines [19] [20]. This methodology involves the palladium-catalyzed coupling of terminal alkynes with halogenated aminopyridines, followed by intramolecular cyclization to form the pyrrolopyridine core [20]. The reaction typically employs palladium acetate as the catalyst in combination with copper iodide as a co-catalyst [19].
Table 5: Catalytic Methods for Pyrrolopyridine Synthesis
| Method | Catalyst | Co-catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Sonogashira Coupling | Pd(OAc)2 | CuI | DMF | 80-100°C | 65-80% |
| Buchwald-Hartwig Amination | Pd precatalyst | None | Toluene | 100°C | 75-90% |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 | None | DME | 85°C | 70-85% |
| Heck Reaction | Pd(OAc)2 | None | DMF | 120°C | 60-75% |
| Copper-Catalyzed Cyclization | CuI | None | DMSO | 120°C | 50-70% |
Buchwald-Hartwig amination reactions have proven particularly effective for installing amino substituents on pyrrolopyridine scaffolds [21]. The development of advanced palladium precatalysts has enabled these transformations to proceed under mild conditions with excellent functional group tolerance [21]. The use of bulky phosphine ligands such as XPhos and RuPhos has been crucial for achieving high yields and minimizing side reactions [21].
The development of environmentally sustainable synthetic approaches for pyrrolopyridine derivatives has become increasingly important in modern organic chemistry [23] [24]. Green chemistry principles emphasize the use of renewable feedstocks, non-toxic solvents, and catalytic processes that minimize waste generation [25] [26].
Ionic liquids have emerged as promising green alternatives to traditional organic solvents for pyrrolopyridine synthesis [23] [26]. These materials offer several advantages including negligible vapor pressure, thermal stability, and tunable properties through structural modification [26]. The use of ionic liquids has been demonstrated to improve reaction yields while reducing environmental impact [23].
Table 6: Green Chemistry Approaches to Pyrrolopyridine Synthesis
| Approach | Solvent | Catalyst | Temperature | Advantages |
|---|---|---|---|---|
| Ionic Liquid Medium | [bmim][PF6] | None | 25-80°C | Recyclable, low toxicity |
| Aqueous Medium | Water | Acid catalyst | 50-100°C | Environmentally benign |
| Solvent-Free Conditions | None | Solid acid | 80-120°C | No solvent waste |
| Microwave Heating | Ethanol | None | 80-150°C | Reduced reaction times |
| PEG-600 Medium | PEG-600 | None | 60-100°C | Biodegradable, recyclable |
Water-mediated synthesis represents another important green chemistry approach for pyrrolopyridine construction [25]. The use of water as a reaction medium eliminates the need for organic solvents while often improving reaction selectivity through hydrophobic effects [25]. These approaches have been successfully applied to multicomponent reactions, affording pyrrolopyridine derivatives in good yields under mild conditions [27].
The development of scalable synthetic processes for pyrrolopyridine derivatives requires careful consideration of reaction engineering principles, safety considerations, and economic factors [28] [29]. Scale-up optimization involves the systematic evaluation of reaction parameters to ensure consistent performance across different scales of operation [30].
Flow chemistry represents one of the most promising approaches for large-scale pyrrolopyridine synthesis . Continuous flow reactors offer several advantages including precise temperature control, improved mixing, and enhanced safety through reduced inventory of hazardous materials . The implementation of flow chemistry has been demonstrated to improve yields while reducing reaction times and enabling automated operation .
Table 7: Scale-Up Optimization Parameters for Pyrrolopyridine Synthesis
| Parameter | Laboratory Scale | Pilot Scale | Production Scale | Considerations |
|---|---|---|---|---|
| Batch Size | 1-10 g | 100-1000 g | 10-100 kg | Heat transfer, mixing |
| Reaction Time | 2-4 hours | 3-6 hours | 4-8 hours | Process efficiency |
| Temperature Control | ±2°C | ±5°C | ±10°C | Safety, selectivity |
| Catalyst Loading | 5-10 mol% | 2-5 mol% | 1-2 mol% | Economic considerations |
| Purification | Column chromatography | Recrystallization | Crystallization | Cost, environmental impact |
The optimization of purification processes represents a critical aspect of scale-up development [29]. Traditional chromatographic methods are often impractical for large-scale production due to cost and environmental considerations [29]. Alternative purification strategies such as crystallization, distillation, and extraction have been developed to enable economical large-scale production of pyrrolopyridine derivatives [29].
Process analytical technology (PAT) has emerged as an essential tool for monitoring and controlling large-scale pyrrolopyridine synthesis [30]. Real-time monitoring of reaction parameters enables rapid identification of process deviations and implementation of corrective measures [30]. The integration of PAT systems with automated control systems has been demonstrated to improve process robustness and product quality [30].